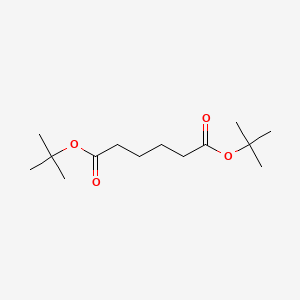

Di-tert-butyl adipate

Vue d'ensemble

Description

Di-tert-butyl adipate is an organic compound that belongs to the class of esters. It is derived from adipic acid and tert-butyl alcohol. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di-tert-butyl adipate can be synthesized through the esterification of adipic acid with tert-butyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Di-tert-butyl adipate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and tert-butyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.

Oxidation: Under specific conditions, this compound can be oxidized to produce various oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Adipic acid and tert-butyl alcohol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Applications De Recherche Scientifique

Industrial Applications

2.1 Plasticizers

DTBA is primarily used as a plasticizer in the production of flexible plastics. Its properties enhance the flexibility, durability, and processability of polymer materials. The compound's effectiveness as a plasticizer is attributed to its ability to lower the glass transition temperature of polymers, making it suitable for applications in:

- Polyvinyl Chloride (PVC) : DTBA improves the workability and mechanical properties of PVC products.

- Polyurethane : It enhances the flexibility and resilience of polyurethane foams and coatings.

2.2 Cosmetic Formulations

In cosmetics, DTBA serves as a skin-conditioning agent . Its emollient properties help in formulating creams and lotions that provide moisture retention and smooth application on the skin. Studies indicate that DTBA can be incorporated into various formulations without causing skin irritation, making it suitable for sensitive skin products .

Biocatalysis Research

Recent studies have explored the use of biocatalysts for synthesizing di-tert-butyl adipate more efficiently. Research utilizing Novozym 435, an immobilized lipase, demonstrated that optimal conditions could yield high esterification rates (>96%) when reacting adipic acid with tert-butanol. The enzymatic approach not only improves yield but also reduces by-products typically associated with traditional chemical synthesis methods .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety of DTBA in various applications. Findings suggest that while DTBA exhibits low toxicity levels when applied dermally or orally, long-term exposure may lead to adverse effects in sensitive populations . Regulatory assessments highlight the importance of monitoring exposure levels in consumer products.

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Plastics | Plasticizer in PVC and polyurethane | Enhanced flexibility and durability |

| Cosmetics | Skin-conditioning agent | Improved moisture retention |

| Biocatalysis | Esterification reactions | High yield with low by-products |

Case Study: Biocatalytic Synthesis

A study investigating the biocatalytic synthesis of this compound found that using immobilized lipase at optimized conditions resulted in a maximum yield of 42.8% within 30 minutes, highlighting the efficiency of enzymatic methods over conventional chemical approaches .

Mécanisme D'action

The mechanism of action of di-tert-butyl adipate involves its interaction with various molecular targets. In chemical reactions, it acts as an ester, participating in esterification and transesterification reactions. In biological systems, its effects are mediated through its interaction with cellular membranes and enzymes, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Di-tert-butyl adipate can be compared with other similar compounds such as:

Diethyl adipate: Another ester of adipic acid, but with ethyl groups instead of tert-butyl groups. Diethyl adipate has different physical and chemical properties due to the difference in the alkyl groups.

Dimethyl adipate: Similar to this compound but with methyl groups. It is used in different applications due to its distinct properties.

Dibutyl adipate: An ester of adipic acid with butyl groups. It is used as a plasticizer and has different solubility and stability characteristics compared to this compound.

This compound is unique due to the presence of tert-butyl groups, which provide greater steric hindrance and stability compared to other esters of adipic acid.

Activité Biologique

Di-tert-butyl adipate (DTBA) is an ester derived from adipic acid and tert-butanol, commonly used as a plasticizer and in various industrial applications. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the synthesis, biological properties, and potential health impacts of DTBA, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of DTBA typically involves the esterification of adipic acid with tert-butanol, often catalyzed by enzymes such as lipase B (Novozym 435). Research has indicated that the maximum production of DTBA occurs within the first 30 minutes of the reaction, suggesting that prolonged reaction times may lead to hydrolysis rather than increased yield . The optimal conditions for synthesis include specific molar ratios and enzyme concentrations, which have been studied using response surface methodology.

Table 1: Optimal Conditions for Synthesis of this compound

| Parameter | Optimal Value |

|---|---|

| Temperature | 55°C |

| Substrate Molar Ratio | 4.5:1 |

| Enzyme Concentration | Variable |

| Reaction Time | 30 minutes |

Toxicological Profile

Research on the toxicological effects of DTBA is limited; however, it is essential to evaluate its potential health impacts. A chemical hazard assessment using tools like GreenScreen indicates that DTBA exhibits low toxicity compared to other plasticizers such as phthalates .

Environmental Impact

DTBA's environmental persistence and bioaccumulation potential are critical factors in assessing its safety. Studies have shown that while DTBA is less harmful than some alternatives, it still poses risks if released into ecosystems. Its degradation products may also have biological activity that warrants further investigation .

Case Studies

- Case Study on Enzymatic Synthesis : A study demonstrated that varying enzyme concentrations significantly influenced the yield of DTBA during synthesis. An increase in enzyme concentration led to higher esterification yields, with a notable F-value indicating strong statistical significance for enzyme amount in the reaction .

- Consumer Exposure Assessment : A meta-analysis highlighted that indoor dust contains various consumer product chemicals, including DTBA. This exposure raises concerns about its potential health effects, particularly regarding reproductive toxicity and endocrine disruption .

Research Findings

Recent studies have focused on the biological activities associated with similar compounds, providing insights into DTBA's potential effects:

- Antifungal Properties : Research on related compounds like 2,4-di-tert-butyl phenol has shown promising antifungal and antioxidant activities. While specific studies on DTBA are scarce, understanding these properties in similar structures could hint at DTBA's biological effects .

- Bioassays for Hazard Assessment : The use of bioassays to evaluate food contact materials has become a standard practice. These assays help assess the leaching potential of compounds like DTBA from plastics into food products, providing a clearer picture of their biological risks .

Propriétés

IUPAC Name |

ditert-butyl hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVAYRBPFFOQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.